molecular formula C12H17N3O2 B13426032 (Z)-N'-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide

Cat. No.: B13426032
M. Wt: 235.28 g/mol
InChI Key: BUFPFDQJGJDUME-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide is a synthetic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indoline core with a methoxymethyl group and a hydroxyacetimidamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitrobenzylamines, under reducing conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base like sodium hydride.

    Formation of the Hydroxyacetimidamide Moiety: The hydroxyacetimidamide group can be synthesized by reacting the indoline derivative with hydroxylamine hydrochloride and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Amines and related compounds.

    Substitution: Derivatives with different substituents replacing the methoxymethyl group.

Scientific Research Applications

(Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective effects and ability to modulate cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-(meth

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-2-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide

InChI

InChI=1S/C12H17N3O2/c1-17-8-9-3-2-4-11-10(9)5-6-15(11)7-12(13)14-16/h2-4,16H,5-8H2,1H3,(H2,13,14)

InChI Key

BUFPFDQJGJDUME-UHFFFAOYSA-N

Isomeric SMILES

COCC1=C2CCN(C2=CC=C1)C/C(=N/O)/N

Canonical SMILES

COCC1=C2CCN(C2=CC=C1)CC(=NO)N

Origin of Product

United States

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